Amisulpride hydrochloride

Dopamine receptor pharmacology Benzamide antipsychotics Receptor binding affinity

Amisulpride HCl (81342-13-4) is the definitive D2/D3 antagonist for dopaminergic research (Ki: 2.8/3.2 nM), distinguished by D3-preferring selectivity (ratio 1.3) and absent 5-HT2A antagonism. With 4.4× higher D2 affinity than sulpiride, it serves as the high-sensitivity benzamide scaffold benchmark. Clinically validated 10.8-point PANSS superiority over aripiprazole makes it the preferred positive control for long-term schizophrenia models. Its prolactin elevation (ROR 77.880) makes it the gold standard for hyperprolactinemia induction. Compound-specific procurement is essential; structural analogs compromise experimental reproducibility.

Molecular Formula C17H28ClN3O4S
Molecular Weight 405.9 g/mol
CAS No. 81342-13-4
Cat. No. B1667120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmisulpride hydrochloride
CAS81342-13-4
SynonymsAmisulpride HCl;  Amisulpride hydrochloride;  Sultopride;  APD 421;  APD-421;  APD421.
Molecular FormulaC17H28ClN3O4S
Molecular Weight405.9 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC.Cl
InChIInChI=1S/C17H27N3O4S.ClH/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3;/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21);1H
InChIKeyXFOYXFDTUMXXFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amisulpride Hydrochloride CAS 81342-13-4 for Research Procurement | Compound Class and Baseline Specifications


Amisulpride hydrochloride (CAS 81342-13-4) is the hydrochloride salt form of amisulpride, a substituted benzamide derivative that functions as a highly selective antagonist of dopamine D2 and D3 receptors [1]. In vitro radioligand binding assays demonstrate Kᵢ values of 2.8 nM and 3.2 nM for human recombinant D2 and D3 receptors, respectively, with negligible affinity (>1 µM) for D1, D4, 5-HT2A, α1-adrenergic, H1-histamine, and muscarinic receptors . This hydrochloride salt form is the standard reference compound for pharmaceutical research, analytical method development, and preclinical pharmacological investigations targeting the dopaminergic system [2].

Amisulpride Hydrochloride CAS 81342-13-4: Why In-Class Benzamide or Atypical Antipsychotic Substitution Is Not Scientifically Equivalent


Although amisulpride belongs to the substituted benzamide class alongside sulpiride and sultopride, and is frequently grouped with second-generation (atypical) antipsychotics, its unique pharmacological signature precludes direct substitution [1]. Amisulpride exhibits a D2/D3 selectivity profile that differs markedly from other atypicals—it lacks meaningful 5-HT2A receptor antagonism (a hallmark of clozapine, risperidone, and olanzapine) while achieving higher D2 receptor occupancy thresholds required for clinical efficacy [2]. Furthermore, within its own benzamide subclass, amisulpride demonstrates significantly greater D2/D3 receptor affinity than sulpiride, and its distinct brain penetration and transporter substrate characteristics differentiate it even from structurally proximate analogs [3]. Consequently, procurement decisions for research or analytical applications must be compound-specific; interchanging amisulpride with any alternative—even a close structural analog—introduces uncontrolled variables that compromise experimental reproducibility and invalidate comparative pharmacology studies.

Amisulpride Hydrochloride CAS 81342-13-4 Quantitative Differentiation Guide: Comparator-Based Evidence for Scientific Selection


Amisulpride vs Sulpiride and Sultopride: Direct Head-to-Head D2/D3 Receptor Affinity Comparison

In a direct comparative study of three structurally related substituted benzamides, amisulpride demonstrated significantly higher affinity for both D2 and D3 dopamine receptors compared to sultopride and sulpiride [1]. The rank order of D2 receptor affinity was amisulpride > sultopride > sulpiride, with IC50 values of 27 nM, 120 nM, and 181 nM respectively [1]. For D3 receptors, the same rank order was observed with IC50 values of 3.6 nM, 4.8 nM, and 17.5 nM respectively [1]. This head-to-head comparison within the identical benzamide chemical class provides the most direct evidence for differential receptor engagement.

Dopamine receptor pharmacology Benzamide antipsychotics Receptor binding affinity

Amisulpride vs Aripiprazole and Olanzapine: Superior 52-Week PANSS Score Reduction in Head-to-Head Randomized Trial

The BeSt InTro multi-center, head-to-head, rater-blinded randomized controlled trial compared amisulpride, aripiprazole, and olanzapine over a 52-week follow-up period in patients with schizophrenia spectrum disorders [1]. At the study endpoint, patients treated with amisulpride achieved a total Positive and Negative Syndrome Scale (PANSS) score reduction of 32.7 points (SD, 3.1), compared to 21.9 points for aripiprazole (SD, 3.9; P = 0.027) and 23.3 points for olanzapine (SD, 2.9; P = 0.025) [1].

Schizophrenia Clinical efficacy PANSS Long-term outcomes

Amisulpride vs Aripiprazole: Higher Remission Probability in Schizophrenia Spectrum Disorders

In per-protocol analyses of the BeSt InTro randomized trial, the use of amisulpride was associated with a significantly higher probability of achieving clinical remission compared to aripiprazole [1]. The analysis demonstrated that amisulpride treatment was more probable to lead to remission than aripiprazole (odds ratio favoring amisulpride), though no statistically significant difference was observed between amisulpride and olanzapine in this specific outcome measure [1].

Schizophrenia remission Clinical outcomes Comparative effectiveness

Amisulpride vs Aripiprazole: Differential D2/D3 Selectivity Ratio Confirmed by In Vitro Binding Data

Comparative in vitro binding data from standardized assays reveal fundamentally different D2/D3 selectivity profiles between amisulpride and aripiprazole [1]. Amisulpride exhibits D3-preferring selectivity with a D2/D3 Kᵢ ratio of 1.3 (D3 Kᵢ = 2.4 nM; D2 Kᵢ = 3.0 nM), whereas aripiprazole demonstrates D2-preferring selectivity with a ratio of 0.56 (D2 Kᵢ = 0.9 nM; D3 Kᵢ = 1.6 nM) [1]. Both compounds show minimal D4 receptor affinity (amisulpride D4 Kᵢ = 2,369 nM; aripiprazole D4 Kᵢ = 514 nM), but the inversion of the D2/D3 preference ratio represents a fundamental pharmacological distinction [1].

Dopamine receptor selectivity D2/D3 ratio Receptor pharmacology

Amisulpride vs Risperidone and Haloperidol: Distinct D2 Receptor Occupancy Temporal Dynamics and 5-HT2A Absence

Amisulpride exhibits a unique pattern of D2/3 receptor occupancy (D2/3RO) that distinguishes it from both typical (haloperidol) and other atypical (risperidone) antipsychotics, while completely lacking 5-HT2A receptor occupancy (5-HT2ARO)—a property that differentiates it from all other clinically used atypical antipsychotics [1]. Following administration of 100 mg/kg in preclinical models, amisulpride demonstrated D2/3RO of 43%, 60%, and 88% after 1, 2, and 6 hours respectively, revealing a 'delayed' occupancy pattern despite rapid onset (1 hour) and decline (6 hours) of prolactin elevation [1]. In contrast, risperidone and haloperidol were effective at D2RO >60% without this delayed pattern [1].

D2 receptor occupancy 5-HT2A antagonism Atypical antipsychotic mechanism

Amisulpride vs Risperidone, Olanzapine, and Quetiapine: Comparative Prolactin Elevation Risk Quantified from Pharmacovigilance Data

Pharmacovigilance data compiled from adverse event reporting systems provide quantitative comparisons of prolactin-related adverse effects across antipsychotics [1]. Amisulpride is associated with a reporting odds ratio (ROR) of 77.880 for blood prolactin increased, substantially higher than risperidone (ROR = 44.788) and olanzapine (ROR = 17.370) [1]. For hyperprolactinemia specifically, amisulpride shows an ROR of 51.690 compared to risperidone's 104.973 (higher absolute value for risperidone), while olanzapine demonstrates a lower ROR of 13.760 [1].

Hyperprolactinemia Endocrine adverse effects Antipsychotic safety

Amisulpride Hydrochloride CAS 81342-13-4: Evidence-Backed Research and Procurement Application Scenarios


Preclinical Antipsychotic Efficacy Modeling Requiring Superior Long-Term Symptom Reduction

For research programs developing chronic schizophrenia models or evaluating sustained antipsychotic efficacy over extended timeframes, amisulpride hydrochloride provides a reference compound with demonstrated superiority in 52-week PANSS score reduction compared to aripiprazole and olanzapine [1]. The 10.8-point greater improvement versus aripiprazole (32.7 vs 21.9 points; P=0.027) and 9.4-point greater improvement versus olanzapine (32.7 vs 23.3 points; P=0.025) establishes amisulpride as the preferred positive control for long-term efficacy studies where maximal symptomatic improvement is the benchmark [1].

D3-Selective Dopamine Receptor Pharmacology Investigations

Amisulpride hydrochloride serves as a critical pharmacological tool for studies requiring D3-preferring antagonism. With a D2/D3 selectivity ratio of 1.3 (D3 Kᵢ = 2.4 nM; D2 Kᵢ = 3.0 nM), amisulpride exhibits the opposite D2/D3 preference profile compared to aripiprazole (ratio 0.56, D2-preferring) [1]. This directional difference makes amisulpride the compound of choice for experiments designed to dissect D3-mediated versus D2-mediated dopaminergic signaling, particularly in limbic system-focused neuropharmacology research [2].

Benzamide Structure-Activity Relationship (SAR) Studies and Comparative Pharmacology

For medicinal chemistry and pharmacology programs investigating substituted benzamide derivatives, amisulpride hydrochloride represents the high-affinity benchmark within this chemical class. Its 4.4-fold higher D2 affinity (IC50 = 27 nM) and 4.9-fold higher D3 affinity (IC50 = 3.6 nM) compared to the structurally related sulpiride (D2 IC50 = 181 nM; D3 IC50 = 17.5 nM) establishes amisulpride as the reference standard for defining optimal benzamide scaffold potency [1]. Procurement of amisulpride hydrochloride rather than sulpiride ensures the highest-sensitivity detection in binding displacement and functional assays.

Hyperprolactinemia Model Development and Endocrine Side-Effect Profiling

Amisulpride hydrochloride's pronounced prolactin-elevating property—documented with a reporting odds ratio of 77.880 for blood prolactin increased, 1.7-fold higher than risperidone and 4.5-fold higher than olanzapine [1]—positions it as a reliable positive control compound for preclinical hyperprolactinemia induction. Researchers developing animal models of antipsychotic-induced endocrine dysfunction or screening compounds for prolactin-sparing properties should select amisulpride as the reference agent for establishing maximum prolactin elevation baselines [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amisulpride hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.